5-Chloro-6-fluoropyridine-3-sulfonyl chloride
Description
5-Chloro-6-fluoropyridine-3-sulfonyl chloride is a halogenated pyridine derivative featuring a sulfonyl chloride functional group at position 3, a chlorine atom at position 5, and a fluorine atom at position 6. This compound is a key intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty polymers. The presence of both chlorine and fluorine substituents enhances its electrophilicity, making it reactive toward nucleophiles such as amines or alcohols. Its molecular formula is C₅H₂ClFNO₂S, with a molecular weight of 209.6 g/mol (calculated based on atomic masses) .
Properties
IUPAC Name |
5-chloro-6-fluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(12(7,10)11)2-9-5(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVMJIJCOJUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-6-fluoropyridine with sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by sulfonylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
5-Chloro-6-fluoropyridine-3-sulfonyl chloride is used in various fields of scientific research:
Chemistry: It is a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 5-chloro-6-fluoropyridine-3-sulfonyl chloride with two analogs: 6-chloro-5-methylpyridine-3-sulfonyl chloride () and 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride ().
| Property | This compound | 6-Chloro-5-methylpyridine-3-sulfonyl chloride | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride |
|---|---|---|---|
| Molecular Formula | C₅H₂ClFNO₂S | C₆H₅Cl₂NO₂S | C₆H₂Cl₂F₃NO₂S |
| Molecular Weight (g/mol) | 209.6 (calculated) | 226.071 | 280.05 |
| Substituents | Cl (C5), F (C6), SO₂Cl (C3) | Cl (C6), CH₃ (C5), SO₂Cl (C3) | Cl (C6), CF₃ (C5), SO₂Cl (C3) |
| Key Functional Groups | Sulfonyl chloride, halogenated pyridine | Sulfonyl chloride, halogenated pyridine | Sulfonyl chloride, halogenated pyridine, trifluoromethyl |
Reactivity and Stability
- Electrophilicity: The fluorine atom in this compound increases the electron-withdrawing effect compared to the methyl group in 6-chloro-5-methylpyridine-3-sulfonyl chloride, enhancing the reactivity of the sulfonyl chloride group.
- Steric Effects : The methyl group in 6-chloro-5-methylpyridine-3-sulfonyl chloride introduces steric hindrance, which may reduce reaction rates compared to the fluorine-substituted analog. The trifluoromethyl group (bulkier than F or CH₃) further impacts steric accessibility .
- Stability : Sulfonyl chlorides are generally moisture-sensitive. The trifluoromethyl-substituted compound () requires storage at 2–8°C, suggesting higher sensitivity to thermal degradation compared to the other analogs .
Research Findings and Challenges
- Synthetic Challenges : Fluorine introduction (as in this compound) often requires hazardous reagents like HF or DAST, complicating large-scale production. Methyl and trifluoromethyl analogs may involve safer alkylation or trifluoromethylation protocols .
- Solubility : Sulfonyl chlorides are typically soluble in polar aprotic solvents (e.g., DMF, DMSO). The trifluoromethyl analog’s higher molecular weight may reduce solubility compared to the fluorine- or methyl-substituted variants .
Biological Activity
5-Chloro-6-fluoropyridine-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a fluorine atom at the 6-position, along with a sulfonyl chloride group at the 3-position. The molecular formula is CHClFNOS, and it has a CAS number of 1025509-80-1. The presence of both halogen atoms and the sulfonyl chloride group enhances its reactivity, making it suitable for various chemical syntheses and biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl chloride moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzymatic activity . This mechanism is particularly relevant in drug design, where selective targeting of specific proteins can lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, when tested against human colorectal cancer cell lines (DLD-1 and HCT116), compounds structurally related to this compound exhibited significant antiproliferative activity, with IC values below 5 nM for some analogs .
Table 1: Antiproliferative Activity Against Colorectal Cancer Cell Lines
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Analog A | DLD-1 | 30 |
| Analog B | DLD-1 | 600 |
| Analog C | HCT116 | >1000 |
These findings suggest that modifications of the pyridine ring can enhance potency and selectivity against specific cancer cell types.
Enzyme Inhibition
The compound's sulfonyl chloride group allows it to act as an inhibitor for various enzymes. For example, it has been shown to inhibit certain serine proteases, which play crucial roles in cancer progression and metastasis. The inhibition mechanism involves the formation of a covalent bond between the sulfonyl chloride and the active site serine residue in the enzyme .
Case Studies
- Study on Colon Cancer Cell Lines : A study evaluated a series of TASIN analogs, including derivatives of this compound, against colon cancer cell lines. The results indicated that some compounds displayed genotype-selective activity, particularly against cells with mutations in the APC gene .
- Enzyme Interaction Studies : Research demonstrated that derivatives bearing similar functional groups could selectively inhibit enzymes involved in tumor growth. These findings underscore the potential for developing targeted therapies based on this compound's structure .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-chloro-6-fluoropyridine-3-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : Start with pyridine derivatives containing halogen substituents. Chlorosulfonation using ClSO₃H or SO₂Cl₂ under anhydrous conditions at 0–5°C is a common approach for introducing sulfonyl chloride groups. For fluorinated analogs, ensure fluorination precedes sulfonation to avoid side reactions. Monitor reaction progress via TLC or GC-MS, and optimize temperature/time to minimize decomposition .
- Key Parameters : Anhydrous solvents (e.g., dichloromethane), controlled temperature, and inert atmosphere (N₂/Ar) to prevent hydrolysis.
Q. How should researchers assess the purity and stability of this compound during storage?
- Analytical Methods : Use GC or HPLC with UV detection (λ = 254 nm) for purity assessment. Stability tests under varying temperatures (4°C vs. −20°C) and moisture levels (sealed vs. open vials) can identify degradation pathways. For hygroscopic sulfonyl chlorides, store under inert gas with molecular sieves .
- Data Interpretation : Compare retention times with standards and quantify impurities via peak integration. Degradation products (e.g., sulfonic acids) indicate hydrolysis.
Q. What spectroscopic techniques are critical for structural confirmation?
- Protocols :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., Cl at C5, F at C6). ¹⁹F NMR (δ −110 to −120 ppm) verifies fluorine presence.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₅H₂Cl₂FNO₂S: ~257.9 g/mol) .
- Challenges : Overlapping signals in pyridine derivatives require 2D NMR (COSY, HSQC) for resolution.
Advanced Research Questions
Q. How do electronic effects of Cl and F substituents influence reactivity in nucleophilic substitution reactions?
- Experimental Design : Compare reaction rates with nucleophiles (e.g., amines, alcohols) using kinetic studies (UV-Vis or NMR monitoring). The electron-withdrawing F at C6 enhances electrophilicity at C3-sulfonyl chloride, while Cl at C5 may sterically hinder certain pathways. Computational modeling (DFT) can map charge distribution and transition states .
- Contradiction Analysis : Conflicting reactivity data (e.g., unexpected regioselectivity) may arise from solvent polarity or competing mechanisms (e.g., SN1 vs. SN2). Use deuterated solvents to probe kinetic isotope effects.
Q. What strategies mitigate competing side reactions during coupling with heterocyclic amines?
- Optimization : Pre-activate the sulfonyl chloride with a base (e.g., DMAP) to enhance electrophilicity. Use aprotic solvents (THF, DMF) and low temperatures (−10°C) to suppress hydrolysis. Monitor intermediates via LC-MS to identify byproducts (e.g., dimerization) .
- Case Study : In a Thermo Scientific protocol for similar sulfonyl chlorides, stoichiometric control (1:1.2 sulfonyl chloride:amine) minimized over-substitution .
Q. How can computational tools predict solubility and compatibility with biomolecular targets?
- Methods :
- Solubility Prediction : Use COSMO-RS or Hansen solubility parameters with solvents like DMSO or acetonitrile.
- Docking Studies : Molecular docking (AutoDock Vina) to evaluate binding affinity with enzymes (e.g., kinases) targeted in drug discovery. Validate with SPR or ITC assays .
- Limitations : Force field inaccuracies for fluorine require hybrid QM/MM approaches.
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points or spectral data across studies?
- Approach : Cross-validate purity (elemental analysis, X-ray crystallography) and ensure consistent measurement conditions (heating rate in DSC for melting points). For spectral mismatches, re-run experiments with internal standards (e.g., TMS for NMR) .
Q. What mechanistic insights explain unexpected stability in aqueous buffers?
- Hypothesis Testing : Probe pH-dependent stability (pH 2–12) via UV-Vis kinetics. Fluorine’s inductive effect may stabilize the sulfonyl chloride against hydrolysis at acidic pH. Compare with non-fluorinated analogs to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
